molecular formula C11H13ClO2 B8029813 2-(4-Chlorophenoxy)tetrahydro-2h-pyran

2-(4-Chlorophenoxy)tetrahydro-2h-pyran

Cat. No.: B8029813
M. Wt: 212.67 g/mol
InChI Key: BATPOJJUDDURGW-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) Scaffolds in Modern Synthetic Chemistry

The tetrahydropyran (THP) ring is a prevalent structural motif found in a wide variety of natural products and biologically active molecules. epa.govsciencescholar.us This six-membered saturated heterocycle, containing one oxygen atom, is a core component of pyranose sugars like glucose. wikipedia.org In the realm of synthetic organic chemistry, the THP moiety is widely utilized as a protecting group for alcohols. wikipedia.org The reaction of an alcohol with 3,4-dihydropyran, typically under acidic catalysis, forms a 2-tetrahydropyranyl ether, which is stable under a variety of reaction conditions. wikipedia.org This protecting group can be readily removed by acid-catalyzed hydrolysis. wikipedia.org

The development of stereoselective methods for the synthesis of substituted tetrahydropyrans remains a key objective in organic synthesis, as the spatial arrangement of substituents on the THP ring is often crucial for the biological activity of the parent molecule. organic-chemistry.org

Role of Substituted Phenoxy Moieties in Molecular Design

The phenoxy group, an aromatic ring connected to an oxygen atom, is another critical component in the design of new molecules, particularly in medicinal chemistry. The substitution pattern on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological interactions.

The presence of a halogen substituent, such as the chlorine atom in the para position of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran, can modulate the lipophilicity and metabolic stability of a compound. Halogenated phenoxy derivatives are common in pharmaceuticals and agrochemicals. For instance, the related compound 2-(4-bromophenoxy)tetrahydro-2H-pyran is recognized as a useful building block in organic synthesis. sigmaaldrich.com

Overview of Research Trajectories for Complex Heterocyclic Ethers

Research into complex heterocyclic ethers, such as this compound, is driven by the quest for new synthetic methodologies and the discovery of molecules with novel properties. Current research trends focus on the development of efficient and stereoselective methods for the synthesis of these compounds. organic-chemistry.org The combination of a flexible heterocyclic ring like tetrahydropyran with a rigid, functionalized aromatic system like the chlorophenoxy group allows for the creation of a diverse range of molecular architectures. These molecules can serve as intermediates in the synthesis of more complex targets or be investigated for their own intrinsic properties.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant in publicly available literature, a significant amount can be inferred from closely related analogs and general synthetic methods for this class of compounds.

A common and effective method for the synthesis of 2-phenoxytetrahydropyrans is the acid-catalyzed addition of a phenol (B47542) to 3,4-dihydropyran. wikipedia.org It is highly probable that this compound can be synthesized by reacting 4-chlorophenol (B41353) with 3,4-dihydropyran in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. wikipedia.org

Proposed Synthesis of this compound: Reactants: 4-Chlorophenol and 3,4-Dihydropyran Catalyst: Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) Solvent: Dichloromethane or neat Reaction Conditions: Room temperature

Below are interactive data tables that present key information about the constituent parts of the target molecule and a closely related bromo-analog.

Table 1: Properties of Key Reactants and an Analogous Compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-ChlorophenolC₆H₅ClO128.56Starting material for the phenoxy moiety.
3,4-DihydropyranC₅H₈O84.12Precursor to the tetrahydropyran ring. wikipedia.org
2-(4-Bromophenoxy)tetrahydro-2H-pyranC₁₁H₁₃BrO₂257.12A closely related bromo-analog used as a synthetic building block. sigmaaldrich.com

Table 2: Physical and Spectroscopic Data of a Closely Related Analogous Compound: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

PropertyValueReference
Melting Point56-58 °C sigmaaldrich.com
Molecular FormulaC₁₁H₁₃BrO₂ sigmaaldrich.com
Molecular Weight257.12 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPOJJUDDURGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorophenoxy Tetrahydro 2h Pyran and Analogues

Established Synthetic Pathways for the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules. Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from electrocyclization reactions to multi-component strategies.

Oxa-6π electrocyclization is a powerful method for the formation of 2H-pyran rings, which can subsequently be reduced to the desired tetrahydropyran skeleton. This reaction involves the cyclization of a 1-oxatriene (an α,β,γ,δ-unsaturated carbonyl compound). A key characteristic of this transformation is the equilibrium that often exists between the open-chain oxatriene and the closed 2H-pyran valence tautomer. mdpi.com

The position of this equilibrium is highly dependent on the substitution pattern of the molecule. nih.gov Sterically demanding substituents tend to favor the formation of the cyclic 2H-pyran. nih.gov Furthermore, the presence of electron-withdrawing groups at specific positions or the incorporation of the system into an aromatic ring can also stabilize the pyran form. mdpi.com In many cases, the oxa-6π electrocyclization is designed as part of a tandem or cascade sequence, where the initially formed, and often reactive, 2H-pyran is trapped in a subsequent reaction, such as a Diels-Alder cycloaddition, to yield more complex molecular architectures. mdpi.com

Strategies have been developed to synthesize stable, highly substituted 2H-pyrans by avoiding the equilibrium issue. One such method involves a one-pot sequence starting from propargyl vinyl ethers, which undergo a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and the final 6π-electrocyclization to furnish the stable pyran ring. organic-chemistry.orgacs.org

Table 1: Effect of R³ Substituent on DABCO-Induced Oxa-6π Cyclization

EntryStarting Dienyl Diketone (1)R³ GroupTime (h)Product(s)Conversion/Ratio
11aMe81a and 3a1:2 ratio
21bi-Pr0.53b>95%
31ct-Bu0.53c>95%
41dPh13d>95%

Data adapted from a study on DABCO-induced cyclizations, illustrating how bulkier R³ substituents accelerate the conversion to the 2H-pyran product (3). nih.gov

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and typically yields an α,β-unsaturated product after a dehydration step. wikipedia.orgsci-hub.se

While not a direct method for ring formation, the Knoevenagel condensation is a crucial initial step in many multi-component reactions that lead to the synthesis of heterocyclic scaffolds like 4H-pyrans. nih.govresearchgate.net For instance, a three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound can proceed via an initial Knoevenagel adduct, which then undergoes a Michael addition and subsequent cyclization/dehydration to form a highly functionalized pyran ring. researchgate.net The choice of catalyst, often a weak base like piperidine (B6355638) or an amine salt, is critical to avoid self-condensation of the starting carbonyl compound. wikipedia.org

Researchers have developed intercepted-Knoevenagel condensations to improve the chemoselectivity in the synthesis of unsymmetrical fused-tricyclic 4H-pyrans, highlighting the reaction's versatility. nih.gov

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted tetrahydropyrans in a single synthetic operation. ufms.br These reactions are prized for their atom economy and ability to rapidly build molecular diversity. ufms.br

One notable example is the Maitland-Japp reaction, which has been adapted into a one-pot, multi-component strategy for synthesizing highly substituted tetrahydropyran-4-ones. nih.gov This reaction involves the condensation of a β-ketoester derivative with two different aldehydes in the presence of a Lewis acid, leading to the desired tetrahydropyranones in excellent yields. nih.gov The diastereoselectivity of this annulation can be controlled by the choice of Lewis acid and the reaction temperature. nih.gov Other annulation strategies, including [3+2] annulation, have been developed for synthesizing related heterocyclic systems, demonstrating the broad applicability of ring-forming cascade reactions in modern organic synthesis. rsc.org

Controlling the stereochemistry of the polysubstituted tetrahydropyran ring is a significant challenge in organic synthesis. The Prins cyclization has emerged as a robust and reliable method for the stereoselective construction of the THP skeleton. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.

Numerous variations of the Prins cyclization have been developed to enhance its stereocontrol. Tandem strategies, such as an initial asymmetric allylation followed by a silyl-Prins cyclization, can produce cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. nih.govbeilstein-journals.org The stereochemical outcome is often rationalized by a chair-like transition state where bulky substituents preferentially occupy equatorial positions. nih.gov

Other powerful stereoselective methods include:

Acid-mediated cyclization of allylsilyl alcohols : This approach provides an efficient route to tetrahydropyran derivatives with vicinal quaternary and tertiary centers, demonstrating excellent diastereoselectivities. uva.es

Evans Aldol–Prins Strategy : Combining the highly predictable Evans aldol addition with the Prins cyclization allows for the diastereoselective synthesis of complex, pentasubstituted tetrahydropyrans. acs.org

Double C(sp³)–H Bond Functionalization : A Lewis-acid-promoted cascade involving sequential hydride shifts can generate fused tetrahydropyrans with excellent diastereoselectivities (up to >20:1 d.r.). acs.org

Table 2: Diastereoselective Synthesis of Fused Tetrahydropyrans

EntryAcid Catalyst (mol %)Temp (°C)Time (h)Yield (%)d.r. (diastereomeric ratio)
1BF₃·OEt₂ (10)80186>20:1
2Sc(OTf)₃ (10)8028511:1
3Tf₂NH (10)8017312:1
4BF₃·OEt₂ (10)rt4852>20:1

Data adapted from research on Lewis-acid-promoted double C(sp³)–H bond functionalization for the synthesis of fused tetrahydropyrans. acs.org

Phenoxylation Strategies and Ether Linkage Formation

Once the tetrahydropyran ring, functionalized with a suitable leaving group (e.g., a hydroxymethyl or halomethyl group at C2), is constructed, the final step is the formation of the ether bond with 4-chlorophenol (B41353).

The formation of the aryl ether linkage in 2-(4-Chlorophenoxy)tetrahydro-2H-pyran is typically achieved via a nucleophilic substitution reaction. While the Williamson ether synthesis (an Sₙ2 reaction between an alkoxide and an alkyl halide) is a classic method, forming the ether bond at an aromatic carbon often involves Nucleophilic Aromatic Substitution (SₙAr).

However, in the case of synthesizing the target compound, the more common approach involves the Sₙ2 displacement of a leaving group on the tetrahydropyran ring by the 4-chlorophenoxide anion. For example, a 2-(halomethyl)tetrahydropyran or a tetrahydropyran-2-methanol (B90372) derivative (activated as a tosylate or mesylate) would react with 4-chlorophenol under basic conditions (e.g., using potassium carbonate or sodium hydride) to form the desired ether. fishersci.co.ukgoogle.com

A patent for a structurally related compound, 5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, describes this exact strategy. google.com The synthesis involves reacting 5-(bromomethyl)-2-propyltetrahydro-2H-pyran with 4-ethoxy-2,3-difluorophenol (B141254) in the presence of potassium carbonate in DMF to yield the final product. google.com This demonstrates a practical and scalable method for integrating the phenoxy moiety.

The alternative SₙAr mechanism, where a nucleophile displaces a leaving group directly from the aromatic ring, is also a valid strategy for creating aryl ethers. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.org The chloro-substituent on the phenoxy ring of the target compound is an electron-withdrawing group, which activates the ring toward nucleophilic attack, albeit moderately compared to a nitro group. masterorganicchemistry.com The SₙAr reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Etherification Reactions involving Tetrahydropyrans

The protection of hydroxyl groups, including those in phenols, as tetrahydropyranyl (THP) ethers is a common and crucial transformation in multi-step organic synthesis. tandfonline.com This method is valued because THP ethers are stable under a variety of conditions, including in the presence of strong bases, Grignard reagents, hydrides, and oxidizing agents, yet can be easily removed under mild acidic conditions. iosrjournals.org The fundamental reaction for producing this compound involves the acid-catalyzed addition of 4-chlorophenol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP). youtube.comsigmaaldrich.com

The mechanism is initiated by the protonation of the double bond in DHP by an acid catalyst. youtube.com This generates a resonance-stabilized carbocation, with the positive charge delocalized to the oxygen atom. youtube.com The phenolic oxygen of 4-chlorophenol then acts as a nucleophile, attacking the carbocation to form the C-O ether bond, resulting in the formation of the THP ether. youtube.com This etherification introduces a new stereocenter at the C-2 position of the pyran ring, which can lead to diastereomeric mixtures if the parent molecule is already chiral. organic-chemistry.org

Catalytic Approaches for C-O Bond Formation

A wide array of catalysts has been developed to facilitate the C-O bond formation in tetrahydropyranylation reactions, aiming for higher efficiency, milder conditions, and greater selectivity. These catalysts can be broadly categorized as protic acids, Lewis acids, and heterogeneous systems.

Protic and Lewis Acids: Traditional methods often employ protic acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates (e.g., In(OTf)₃, Bi(OTf)₃, LiOTf). iosrjournals.orgyoutube.com Bismuth(III) triflate, in particular, has been noted as an efficient catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions and is relatively non-toxic and insensitive to air and moisture. organic-chemistry.org Lanthanide triflates have also been identified as effective recyclable "green" catalysts for C-O bond-forming hydroalkoxylation reactions. organic-chemistry.orgnih.gov

Heterogeneous and Solid-Supported Catalysts: To improve catalyst recovery and simplify product purification, solid-supported and heterogeneous catalysts are advantageous. Examples include zeolites, K-10 clay, silica (B1680970) chloride, and silica-supported perchloric acid. tandfonline.comorganic-chemistry.org NH₄HSO₄ supported on SiO₂ has been employed as a recyclable acidic catalyst for converting alcohols and phenols into their corresponding THP ethers in green solvents. nih.gov

Organocatalysts: In a move towards metal-free systems, organocatalysts have been successfully applied. Pyridinium (B92312) chloride has been reported as an effective catalyst for large-scale tetrahydropyranylation under solvent-free conditions at room temperature. tandfonline.com Triethylamine (B128534) has also been used as an organic catalyst for the tetrahydropyranylation of phenols in water. iosrjournals.org

Catalyst TypeSpecific Catalyst ExamplesKey AdvantagesReference
Lewis AcidsBi(OTf)₃, In(OTf)₃, ZnCl₂, AlCl₃·6H₂OHigh efficiency, mild conditions for some metals. iosrjournals.orgorganic-chemistry.org
Protic Acidsp-Toluenesulfonic acid (p-TSA)Readily available, effective. iosrjournals.orgyoutube.com
Heterogeneous CatalystsZeolites, K-10 Clay, NH₄HSO₄@SiO₂Recyclable, easy to separate from reaction mixture. tandfonline.comorganic-chemistry.orgnih.gov
OrganocatalystsPyridinium chloride, TriethylamineMetal-free, low cost, mild conditions. tandfonline.comiosrjournals.org
Lanthanide CatalystsLanthanide triflatesRecyclable, effective for hydroalkoxylation. organic-chemistry.orgnih.gov

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the availability and purity of its constituent precursors: a halogenated phenol (B47542) and an activated tetrahydropyran derivative.

Preparation of Halogenated Phenol Derivatives

The primary phenolic precursor for the title compound is 4-chlorophenol. The synthesis of halogenated phenols can be achieved through several established routes.

Direct Halogenation of Phenol: Phenols are highly activated towards electrophilic substitution, allowing for halogenation even without a Lewis acid catalyst. byjus.com Treating phenol with chlorine or other chlorinating agents can yield a mixture of ortho- and para-chlorophenols. Reaction conditions, such as solvent polarity and temperature, can be tuned to favor the formation of the desired para-isomer. byjus.com

Hydrolysis of Dichloroarenes: An industrial method involves the hydrolysis of dichlorobenzenes, such as 1,4-dichlorobenzene, to produce the corresponding chlorophenol. google.com

From Halogenated Anilines: Halogenated anilines can serve as starting materials. google.com One method involves the diazotization of a haloaniline followed by hydrolysis to yield the halogenated phenol. google.com Another approach is the direct, high-pressure hydrolysis of haloanilines. google.com

Directed ortho-Metalation and Functionalization: For more complex or specifically substituted halogenated phenols, regioselective methods like directed ortho-lithiation of protected phenols followed by quenching with an electrophilic halogen source can be employed. researchgate.net

Synthesis of Substituted Tetrahydropyranols and their Activated Forms

The most common activated form of tetrahydropyran used in this etherification is 3,4-dihydro-2H-pyran (DHP). sigmaaldrich.com DHP is a cyclic vinyl ether that is highly reactive towards addition reactions with nucleophiles like phenols under acidic catalysis. sigmaaldrich.com DHP itself can be synthesized from renewable biomass via the hydrogenation of furfural-derived 3,4-dihydropyran. rsc.org

For the synthesis of more complex analogues, substituted tetrahydropyranols are required. These can be prepared through various stereoselective methods:

Intramolecular Cyclization: Polysubstituted tetrahydropyrans can be synthesized with high diastereoselectivity through the acid-mediated intramolecular cyclization of silylated alkenols. mdpi.com This atom-economy approach uses catalysts like p-TsOH to efficiently form the tetrahydropyran ring. mdpi.com Similarly, intramolecular hydroalkoxylation of hydroxyalkenes, catalyzed by lanthanide triflates or other transition metals, provides a direct route to five- and six-membered oxygen heterocycles. organic-chemistry.org

From Epoxy Alcohols: The cyclization of 4,5-epoxy alcohols can be directed to form tetrahydropyran rings. nih.gov The regioselectivity of the ring-opening (either to form a five-membered tetrahydrofuran (B95107) or a six-membered tetrahydropyran) can be controlled by the choice of catalyst and substrate structure. nih.gov

Activated forms of tetrahydropyranols, other than DHP, include 2-halotetrahydropyrans. These are formed by adding hydrochloric or hydrobromic acid across the double bond of DHP and can be used in situ for substitutions with nucleophiles. sigmaaldrich.com

Green Chemistry and Sustainable Synthesis Innovations

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of THP ethers, this has translated into a focus on solvent choice and catalyst efficiency.

Solvent-Free and Aqueous Media Protocols

A significant advancement in green synthesis is the elimination of volatile organic solvents. Several protocols have been developed for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. These methods often involve simply grinding the reactants with a catalytic amount of an agent at room temperature. tandfonline.com

Solvent-Free Catalysis: Catalysts such as pyridinium chloride, bismuth triflate, aluminum chloride hexahydrate, and silica-supported perchloric acid have all proven effective for promoting tetrahydropyranylation without a solvent. tandfonline.comorganic-chemistry.orgresearchgate.net These procedures offer advantages like shorter reaction times, higher yields, lower cost, and simpler product isolation. tandfonline.comorganic-chemistry.org

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The tetrahydropyranylation of phenols has been successfully carried out in water using triethylamine as a catalyst, with phenols carrying electron-withdrawing groups responding particularly well. iosrjournals.org

Green Solvents: Beyond water, research has explored the use of greener ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov These solvents are considered more environmentally friendly alternatives to traditional ethers. When combined with recyclable heterogeneous catalysts like NH₄HSO₄@SiO₂, they create a highly practical and sustainable system for THP ether synthesis. nih.gov

ProtocolCatalyst/MediumConditionsKey FindingsReference
Solvent-FreePyridinium chlorideRoom Temperature, GrindingSimple, large-scale, efficient, good to high yields. tandfonline.com
Solvent-FreeBismuth triflateSolvent-freeEfficiently catalyzes both protection and deprotection. organic-chemistry.org
Aqueous MediaTriethylamineWater as solventEffective for phenols, especially with electron-withdrawing groups. iosrjournals.org
Green SolventsNH₄HSO₄@SiO₂CPME or 2-MeTHFRecyclable catalyst, versatile and environmentally friendly solvents. nih.gov
Atom Economy Cyclizationp-TsOHCH₂Cl₂Efficient, highly stereoselective access to polysubstituted THPs from silylated alkenols. mdpi.com

Catalyst-Free and Enzyme-Catalyzed Methodologies

The pursuit of synthetic routes that minimize or eliminate the need for catalysts, particularly those based on toxic or expensive metals, has led to innovative approaches in organic synthesis. Similarly, the use of enzymes as biocatalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. While the direct synthesis of this compound via these specific methods is not extensively documented in readily available literature, the synthesis of analogous pyran structures through catalyst-free and enzyme-mediated reactions provides valuable insights into potential synthetic pathways.

One notable advancement in catalyst-free synthesis involves the three-component condensation reaction of aldehydes, malononitrile (B47326), and a 1,3-dicarbonyl compound, such as dimedone, in an aqueous solution of ethylene (B1197577) glycol. researchgate.net This method, conducted at 100°C, successfully yields various pyran-annulated heterocyclic compounds. researchgate.net For instance, the reaction of 4-chlorobenzaldehyde (B46862) with malononitrile and dimedone under these catalyst-free conditions produces the corresponding tetrahydrobenzo[b]pyran derivative in good yield. researchgate.net

The following table summarizes the results for the synthesis of a tetrahydrobenzo[b]pyran analogue using 4-chlorobenzaldehyde under catalyst-free conditions:

Aldehyde1,3-DicarbonylSolvent SystemTemperature (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeDimedoneEthylene Glycol:Water (1:1)1003.587
Data sourced from a study on catalyst-free synthesis of pyran annulated compounds. researchgate.net

While this example illustrates the formation of a C-C bond at the 4-position of the pyran ring rather than the C-O ether linkage found in this compound, it demonstrates the feasibility of constructing complex pyran systems without the aid of a catalyst. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.net

In the realm of biocatalysis, lipases have emerged as versatile enzymes capable of catalyzing a wide array of organic transformations beyond their natural function of fat hydrolysis. Their application in the synthesis of heterocyclic compounds, including pyran derivatives, is an area of active research. researchgate.netresearchgate.net For example, lipases have been successfully employed in the synthesis of dihydropyrano[4,3-b]pyranes and indolyl 4H-chromenes through multi-component reactions. researchgate.net These enzymatic reactions often exhibit high efficiency and can be performed in environmentally friendly solvents, including ionic liquids. researchgate.net

Although a specific lipase-catalyzed protocol for the direct etherification of 4-chlorophenol with 3,4-dihydro-2H-pyran to form the target compound is not prominently reported, the established ability of lipases to facilitate complex bond formations in the synthesis of pyran-containing molecules suggests a promising avenue for future investigation. researchgate.netresearchgate.net The promiscuous activity of lipases could potentially be harnessed for this C-O bond formation under optimized conditions. researchgate.net

The table below provides an overview of the types of pyran derivatives synthesized using lipase (B570770) as a catalyst, showcasing the potential of biocatalysis in this area.

Pyran Derivative TypeEnzymeKey Features
Dihydropyrano[4,3-b]pyranesLipaseThree-component reaction, high yields (80.8–96.8%). researchgate.net
Indolyl 4H-chromenesMucor miehei lipaseThree-component reaction in ionic liquids, high yields (77–98%). researchgate.net
This table summarizes findings on the application of lipases in the synthesis of various pyran derivatives. researchgate.net

Reactivity and Mechanistic Investigations of 2 4 Chlorophenoxy Tetrahydro 2h Pyran

Ring-Opening and Ring-Closing Reaction Pathways

The stability of the tetrahydropyran (B127337) ring in 2-(4-Chlorophenoxy)tetrahydro-2H-pyran is significantly influenced by the reaction conditions, particularly the pH. Both acid and base-catalyzed transformations can lead to ring-opening, while certain rearrangements can alter the structure of the pyran nucleus itself.

Acid-Catalyzed and Base-Catalyzed Ring Transformations

The tetrahydropyranyl (THP) ether group is widely recognized as a protecting group for alcohols and phenols due to its stability under basic, nucleophilic, and reductive conditions. organic-chemistry.org However, it is readily cleaved under acidic conditions. organic-chemistry.orgtotal-synthesis.com

Acid-Catalyzed Ring-Opening:

The acid-catalyzed hydrolysis of this compound results in the cleavage of the ether bond, yielding 4-chlorophenol (B41353) and 2-hydroxytetrahydropyran (B1345630) (also known as δ-valerolactol). total-synthesis.comscbt.com The mechanism involves the protonation of the ether oxygen, making the tetrahydropyran ring a better leaving group. total-synthesis.comlibretexts.org The protonated ether can then undergo nucleophilic attack by water. total-synthesis.com The reaction is typically carried out using dilute mineral acids like HCl or sulfonic acids such as p-toluenesulfonic acid (PTSA). total-synthesis.comnih.gov Various other acidic catalysts, including Lewis acids like bismuth triflate and solid-supported acids like silica-supported perchloric acid, have also been employed for the deprotection of THP ethers. organic-chemistry.org

The general mechanism for the acid-catalyzed cleavage is as follows:

Protonation of the pyran oxygen atom. total-synthesis.com

Formation of a stabilized carbocation intermediate. total-synthesis.com

Nucleophilic attack by water or an alcohol on the anomeric carbon. total-synthesis.com

Deprotonation to yield the final products. total-synthesis.com

Base-Catalyzed Reactions:

The THP ether linkage is generally stable to strongly basic conditions. organic-chemistry.org This stability is a key reason for its use as a protecting group in organic synthesis. Therefore, base-catalyzed ring-opening of this compound is not a typical reaction pathway. However, specific intramolecular reactions or reactions with extremely strong bases might lead to unforeseen transformations.

Rearrangement Reactions Involving the Pyran Nucleus

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. wikipedia.org In the context of the tetrahydropyran nucleus, rearrangements can be induced under various conditions. For instance, the synthesis of tetrahydropyran (THP) from tetrahydrofurfuryl alcohol (THFA) involves a rearrangement of the five-membered furan (B31954) ring into a six-membered pyran ring, specifically forming 2-hydroxytetrahydropyran as an intermediate. researchgate.net While not a direct rearrangement of a pre-formed 2-phenoxy-substituted pyran, this illustrates the potential for skeletal reorganization within related heterocyclic systems.

Reactions at the Phenoxy Moiety

The 4-chlorophenoxy group of the title compound offers multiple sites for chemical modification, including the aromatic ring and the carbon-chlorine bond.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The alkoxy group (-OR) of an aromatic ether is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. organicmystery.comyoutube.com In the case of this compound, the para position is blocked by the chlorine atom. The chlorine atom itself is a deactivating group but is also an ortho, para-director. masterorganicchemistry.com Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to occur at the positions ortho to the tetrahydropyranoxy group (positions 2 and 6 of the phenyl ring). organicmystery.commasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the aromatic ring to form a carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

A variety of reagents and catalysts are used for these transformations, such as nitric acid/sulfuric acid for nitration and a Lewis acid catalyst for Friedel-Crafts reactions. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions at the Chlorinated Position (e.g., derivatization from 2-(4-Bromophenoxy)tetrahydro-2H-pyran)

Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. uwindsor.ca However, significant advances have been made in developing catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes, that can effectively activate the C-Cl bond. uwindsor.ca These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. Examples of such reactions include the Suzuki, Hiyama, Stille, and Kumada couplings. uwindsor.carsc.org

For instance, the chlorine atom in this compound could potentially be replaced by various groups using these methods. A related compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, serves as a useful building block in organic synthesis and is more reactive in standard cross-coupling reactions. sigmaaldrich.comnih.gov Palladium-catalyzed cross-coupling of aryl bromides with trimethylsilylalkynes, for example, proceeds under mild conditions. acs.org

Cross-Coupling Reaction Coupling Partner Catalyst System (General)
Suzuki ReactionBoronic acids/estersPd catalyst, Base
Hiyama CouplingOrganosilanesPd catalyst, Fluoride source
Stille CouplingOrganostannanesPd catalyst
Kumada CouplingGrignard reagentsPd or Ni catalyst
Sonogashira CouplingTerminal alkynesPd catalyst, Cu(I) co-catalyst, Base

Functional Group Transformations of the Phenoxy Ether

The ether linkage in aryl ethers can be cleaved under harsh conditions, typically using strong acids like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. For aryl alkyl ethers, the cleavage results in a phenol (B47542) and an alkyl halide. libretexts.org

In addition to cleavage, the phenoxy ether can undergo other transformations. For example, in the context of polymer chemistry, the hydroxyl group of a poly(hydroxy ether) can undergo alcoholysis with a polyester, demonstrating a chemical interaction at the ether-linked polymer backbone. nih.gov While this is an intermolecular reaction in a polymer blend, it highlights the potential reactivity of the ether functionality under specific conditions. Recent developments have also focused on the deprotection of phenolic ethers using organophotoredox catalysis, offering a milder alternative to traditional cleavage methods. acs.org

Reactivity of the Tetrahydropyran Ring

The tetrahydropyran ring in this compound exhibits a range of reactivities, from saturation and desaturation reactions to oxidative and reductive transformations, as well as being a target for nucleophilic and electrophilic attack.

While specific hydrogenation studies on this compound are not extensively documented, the hydrogenation of the related unsaturated precursor, 3,4-dihydropyran (DHP), to tetrahydropyran (THP) is a well-established industrial process. rsc.org This reaction is typically carried out using metal catalysts such as nickel, palladium, or platinum. rsc.orgyoutube.comyoutube.com The reverse reaction, dehydrogenation of the THP ring to introduce unsaturation, is less common but can be envisaged under suitable catalytic conditions, likely at elevated temperatures and in the presence of a dehydrogenation catalyst.

The gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans at high temperatures (330-390°C) yields dihydropyran and the corresponding phenol, which can be considered a form of dehydrogenation coupled with C-O bond cleavage. researchgate.net

The oxidation of the tetrahydropyran ring in ethers often targets the α-positions to the oxygen atom. Computational studies using Density Functional Theory (DFT) on tetrahydropyran indicate that autoxidation proceeds via a radical chain mechanism, with the initial step being the abstraction of a hydrogen atom from the α-position. rsc.org The energy barrier for this hydrogen abstraction is a key factor in the rate of oxidation. rsc.org For tetrahydropyran, this barrier is calculated to be around 104.1 kJ mol⁻¹ in the gas phase and is lowered by solvation effects. rsc.org

Experimentally, the oxidative deprotection of THP ethers can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water has been used for the efficient oxidative deprotection of a range of tetrahydropyranyl ethers, yielding the corresponding carbonyl compounds. organic-chemistry.orgthieme-connect.com This suggests that the tetrahydropyran ring in this compound is susceptible to oxidation, leading to ring opening and formation of other functional groups.

Reduction of the tetrahydropyran ring itself is not a common transformation due to its saturated nature. However, the C-O bond of the anomeric carbon can be cleaved under reductive conditions, which is essentially a deprotection of the alcohol.

The primary site for nucleophilic attack on this compound is the anomeric carbon (C-2). This is due to the acetal (B89532) nature of this position. The reaction typically proceeds via an SN1-like mechanism, where the cleavage of the exocyclic C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.comyoutube.com This intermediate is then attacked by a nucleophile. This mechanism is central to the widespread use of the THP group as a protecting group for alcohols, as the ether can be readily cleaved by nucleophiles in the presence of an acid catalyst. youtube.com

The rate of nucleophilic substitution can be influenced by the nature of the nucleophile and the substrate. In general, stronger nucleophiles will react faster. chadsprep.com The reaction is also subject to stereoelectronic effects, with the attack of the nucleophile often occurring from the backside relative to the leaving group, leading to an inversion of configuration at the anomeric center in a concerted SN2-type reaction. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Electrophilic attack on the tetrahydropyran ring is less common due to the electron-rich nature of the oxygen atom, which is the primary site for electrophilic interaction. Protonation of the ring oxygen is the initial step in the acid-catalyzed cleavage of THP ethers. youtube.com

Mechanistic Elucidation Studies

Mechanistic studies on this compound and related compounds have utilized kinetic experiments and computational methods to understand the underlying reaction pathways.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. While specific KIE studies on this compound are not available, data from related systems, such as the hydrolysis of acetals, provide valuable insights. The acid-catalyzed hydrolysis of acetals, which proceeds through a similar oxocarbenium ion intermediate, often exhibits significant primary KIEs when the proton transfer is part of the rate-determining step. acs.orgrsc.orgrsc.org For instance, the hydrolysis of cyanoketen dimethyl acetal shows a kH/kD of approximately 5.3 for carboxylic acid catalysis, indicating that the proton transfer is rate-limiting. rsc.org

In the gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans, the abstraction of a hydrogen atom from the pyran ring is considered a key step. researchgate.net A study of the KIE for this transformation, by substituting specific hydrogen atoms with deuterium, could provide further evidence for the proposed four-membered cyclic transition state and confirm the involvement of C-H bond breaking in the rate-determining step.

The reaction coordinate for the key transformations of this compound, such as its thermal elimination, can be analyzed to understand the energetics of bond formation and cleavage. A study on the gas-phase elimination of 2-phenoxytetrahydropyran (B1583302) and its derivatives provides kinetic data that allows for the determination of activation parameters. researchgate.net

Arrhenius Parameters for the Gas-Phase Elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes researchgate.net

Substituentlog A (s⁻¹)Ea (kJ mol⁻¹)
H14.18 ± 0.21211.6 ± 0.4
4-methoxy14.11 ± 0.18203.6 ± 0.3
4-tert-butyl14.08 ± 0.08205.9 ± 1.0

The data in the table indicates that electron-donating substituents on the phenoxy ring slightly increase the rate of reaction, which is consistent with a mechanism where the oxygen of the phenoxy group acts as an internal base to abstract a proton from the pyran ring in a four-membered cyclic transition state. researchgate.net

Computational studies using DFT can provide a more detailed picture of the reaction coordinate, including the structures of transition states and intermediates. For the related process of autoxidation of tetrahydropyran, DFT calculations have been used to map out the potential energy surface for the reaction of the THP radical with molecular oxygen, identifying a small energy barrier for this step. rsc.org Similar computational analyses for the reactions of this compound would be invaluable in further elucidating the mechanisms of its various transformations.

Role of Substituents and Conformational Effects on Reactivity

The chemical reactivity of this compound is intricately governed by the interplay of electronic effects originating from the substituted aromatic ring and the inherent conformational biases of the tetrahydropyran ring. A comprehensive understanding of these factors is essential for elucidating the mechanisms of its reactions, with a particular focus on processes like hydrolysis.

The Influence of Substituents on Reactivity

The electronic character of substituents on the phenoxy moiety significantly modulates the reaction rates at the anomeric C-2 center of the tetrahydropyran ring. Seminal studies on the acid-catalyzed hydrolysis of a series of 2-(para-substituted phenoxy)tetrahydropyrans have shed considerable light on these substituent effects.

Research has established a linear free-energy relationship for the hydrolysis of these compounds, adhering to the Hammett equation. A pivotal study determined a Hammett reaction constant (ρ) of -0.92 for the acid-catalyzed hydrolysis in a 50% dioxane-water medium. nih.gov The negative sign of this rho value is indicative of a reaction mechanism that is accelerated by electron-donating groups on the phenyl ring and decelerated by electron-withdrawing groups. nih.gov

The hydrolysis is understood to proceed through an initial protonation of the exocyclic oxygen atom. This is followed by a rate-determining step involving the cleavage of the C-O bond, which leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. Electron-donating substituents on the phenoxy ring can effectively stabilize the nascent positive charge in the transition state, thereby increasing the rate of reaction. In contrast, electron-withdrawing substituents destabilize this transition state, resulting in a diminished reaction rate.

The expected influence of various para-substituents on the reactivity of 2-phenoxytetrahydropyrans is summarized in the interactive table below, based on their Hammett constants.

For this compound, the chlorine atom acts as an electron-withdrawing group, as indicated by its positive Hammett constant (σp = +0.23). Consequently, it is expected to decrease the rate of acid-catalyzed hydrolysis when compared to the unsubstituted 2-phenoxytetrahydropyran.

Conformational Effects on Reactivity

The reactivity profile of this compound is also profoundly shaped by stereoelectronic effects, most notably the anomeric effect. nih.gov The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic tendency for a heteroatomic substituent at the anomeric carbon (C-2) of a pyran ring to adopt an axial orientation, in preference to the sterically less encumbered equatorial position. nih.gov

This preference arises from a stabilizing interaction between a non-bonding electron pair on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond of the aryloxy group. The overlap between these orbitals is maximized when the aryloxy group is positioned axially.

The key conformational features and their implications for reactivity are outlined in the table below.

The anomeric effect has profound implications for the chemical behavior of this compound. The predominance of the axial conformation aligns the C-O bond of the leaving group in an anti-periplanar fashion with respect to the p-type lone pair of the ring oxygen. This specific geometric arrangement is stereoelectronically favorable for the departure of the leaving group in reactions such as hydrolysis. This is because it facilitates the efficient stabilization of the developing positive charge at the anomeric carbon through delocalization.

Investigations into conformationally rigid acetal systems have substantiated that the orientation of the leaving group—whether axial or equatorial—directly influences the rate of hydrolysis. In general, axial isomers, which can more readily adopt the optimal stereoelectronic geometry for bond cleavage, demonstrate enhanced reactivity in comparison to their equatorial counterparts. Thus, the inherent preference of the 4-chlorophenoxy group for the axial position is a critical determinant of the chemical reactivity of this compound.

Derivatization Strategies and Functionalization of 2 4 Chlorophenoxy Tetrahydro 2h Pyran

Introduction of Additional Functionalities on the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring, while generally stable, offers positions for the introduction of new functional groups. These modifications can influence the molecule's conformation, polarity, and metabolic stability.

Direct C-H alkylation or acylation of the saturated THP ring is challenging due to the low reactivity of alkane C-H bonds. However, strategies involving the generation of a radical or an organometallic intermediate can be envisioned. For instance, free-radical halogenation followed by coupling reactions could introduce alkyl groups.

A more plausible approach involves the synthesis of the THP ring from functionalized precursors. For example, a substituted dihydropyran could be synthesized and then converted to the corresponding substituted 2-(4-chlorophenoxy)tetrahydro-2H-pyran.

Table 1: Hypothetical Alkylation and Acylation Strategies

Reaction Type Reagents and Conditions Expected Product
Friedel-Crafts Acylation (on precursor) Acyl chloride, Lewis Acid Acylated dihydropyran intermediate

It is important to note that such reactions may lead to a mixture of constitutional isomers and diastereomers, requiring careful purification and characterization.

The introduction of halogen or hydroxyl groups onto the tetrahydropyran ring can serve as a handle for further functionalization.

Halogenation: Free-radical halogenation of alkanes is a well-established process. libretexts.org The reaction of this compound with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or in the presence of a radical initiator would likely lead to the substitution of a hydrogen atom with a halogen. The regioselectivity of this reaction would be influenced by the stability of the resulting radical intermediate, with positions adjacent to the ring oxygen being potentially more reactive.

Hydroxylation: Direct hydroxylation of the THP ring can be achieved through various methods. One approach involves the use of strong oxidizing agents, although this may lack selectivity and could lead to over-oxidation. A more controlled method would be the use of biocatalysts, such as cytochrome P450 enzymes, which are known to perform specific C-H hydroxylations. nih.gov Alternatively, a two-step chemical sequence involving halogenation followed by nucleophilic substitution with a hydroxide (B78521) source could be employed.

Table 2: Halogenation and Hydroxylation Reactions

Reaction Reagents Position of Functionalization
Free-Radical Bromination N-Bromosuccinimide (NBS), AIBN C-3, C-4, C-5, C-6 (mixture)
Free-Radical Chlorination SO₂Cl₂, AIBN C-3, C-4, C-5, C-6 (mixture)
Biocatalytic Hydroxylation Cytochrome P450 enzymes Specific C-H bond

In the context of multi-step syntheses involving the derivatization of this compound, the use of protecting groups may be necessary. For instance, if a reaction intended for the phenoxy ring is sensitive to the ether linkage of the THP group, the THP moiety itself can be considered a protecting group for the phenolic oxygen. The acetal (B89532) nature of the 2-phenoxy-THP linkage makes it stable under basic and neutral conditions but labile to acid. cdnsciencepub.comwikipedia.org

Conversely, if modifications are desired on the THP ring itself, other functional groups present in a more complex derivative of this compound might need protection. The choice of protecting group would depend on the specific reaction conditions to be employed.

Modification of the Phenoxy Substituent

The 4-chlorophenoxy group offers two main avenues for derivatization: electrophilic substitution on the aromatic ring and cleavage of the ether bond.

The aromatic ring of the 4-chlorophenoxy group can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the chloro group (ortho, para-directing and deactivating) and the tetrahydropyranyloxy group (ortho, para-directing and activating)—will govern the position of the incoming electrophile. Given that the para position is blocked by the chlorine atom, substitution is expected to occur at the ortho positions relative to the ether linkage.

Table 3: Electrophilic Aromatic Substitution Reactions

Reaction Reagents and Conditions Expected Product
Nitration HNO₃, H₂SO₄ 2-(4-Chloro-2-nitrophenoxy)tetrahydro-2H-pyran
Halogenation Br₂, FeBr₃ 2-(2-Bromo-4-chlorophenoxy)tetrahydro-2H-pyran
Friedel-Crafts Acylation Acyl chloride, AlCl₃ 2-(2-Acyl-4-chlorophenoxy)tetrahydro-2H-pyran

These reactions can introduce a wide range of functional groups onto the aromatic ring, significantly expanding the chemical diversity of the derivatives. organic-chemistry.orgrsc.org

The ether linkage in this compound can be cleaved under specific conditions to yield 4-chlorophenol (B41353) and a derivative of tetrahydropyran.

Ether Cleavage: Acid-catalyzed cleavage is a common method for breaking ether bonds. openstax.orglibretexts.orgmasterorganicchemistry.com Treatment with strong acids like HBr or HI would protonate the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the halide ion on the anomeric carbon of the tetrahydropyran ring would lead to the cleavage of the C-O bond, releasing 4-chlorophenol. The other product would be a halogenated tetrahydropyran. The conditions for this reaction need to be carefully controlled to avoid unwanted side reactions. Reductive cleavage using reagents like lithium aluminum hydride in the presence of a Lewis acid has also been reported for similar 2-aryloxytetrahydropyrans. cdnsciencepub.com

Re-etherification: Once 4-chlorophenol is obtained through ether cleavage, it can be re-etherified with a different functionalized alcohol under standard Williamson ether synthesis conditions (e.g., a base like sodium hydride followed by an alkyl halide). This strategy allows for the introduction of a wide variety of new side chains in place of the tetrahydropyran moiety, providing a divergent route to a library of new compounds.

Table 4: Ether Cleavage and Re-etherification

Reaction Reagents and Conditions Key Products
Acidic Ether Cleavage HBr, heat 4-Chlorophenol, 2-bromotetrahydropyran

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The tetrahydropyran (B127337) core is a fundamental structural unit found in a vast array of natural products and biologically active molecules. nih.govespublisher.com Its derivatives are therefore crucial starting materials for the synthesis of more complex heterocyclic systems. The synthesis of pyran-containing structures is a significant area of research in organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and dyes. espublisher.com

The tetrahydropyran ring serves as a scaffold for creating fused heterocyclic systems. Methodologies such as intramolecular Heck reactions are employed to construct fused pyran rings from appropriately substituted precursors. espublisher.com For instance, palladium-catalyzed reactions can facilitate the cyclization of O-allylated ethers to form fused pyran derivatives. espublisher.com While direct examples using 2-(4-Chlorophenoxy)tetrahydro-2H-pyran are not prominent in the literature, its structure is amenable to strategies that involve the elaboration and subsequent cyclization of the chlorophenoxy group or modifications to the THP ring itself. The pyran-2-one ring system, a related structure, is known to undergo ring-opening and rearrangement reactions with nucleophiles, providing pathways to different heterocyclic and carbocyclic systems. clockss.org This highlights the versatility of pyran-based scaffolds in generating molecular diversity. Novel polycyclic ring systems containing pyrano[2,3-c]pyrazol-4(1H)-one units have been synthesized, demonstrating the utility of pyran moieties in building complex fused structures. osi.lv

The tetrahydropyran motif is a key component in numerous polycyclic natural products, including many with significant biological activity such as marine macrolides. nih.govnih.govacs.org The synthesis of these complex molecules often relies on methods that can stereoselectively construct the tetrahydropyran ring. Strategies like Prins cyclizations and hetero-Diels-Alder reactions are common approaches. nih.gov The C-aryl-tetrahydropyran structure, in particular, is prevalent in nature. acs.org The development of methods to synthesize functionalized 2,6-disubstituted tetrahydropyrans is crucial for accessing these natural product scaffolds. acs.org For example, the tetrahydropyran-4-one core of the natural product okilactomycin (B1677195) has been a target of synthetic efforts, leading to the development of new pyran-forming reactions. nih.gov The this compound molecule, containing a C-aryl ether linkage at the anomeric C-2 position, represents a synthon that could be integrated into the total synthesis of such complex natural products.

Role as an Intermediate in Multi-Step Synthesis Campaigns

In lengthy synthetic sequences, intermediates must be stable to various reaction conditions while possessing functional groups that allow for subsequent transformations. The use of continuous-flow systems in multi-step synthesis has gained traction, allowing for efficient and controlled transformations of intermediates. flinders.edu.aumit.edu The THP ether in this compound is a classic protecting group for alcohols, formed by reacting an alcohol with dihydropyran. wikipedia.org This protection strategy is fundamental in multi-step synthesis, allowing other parts of a molecule to be modified without affecting a sensitive hydroxyl group. The THP ether can be readily removed under acidic conditions to reveal the original alcohol. wikipedia.org

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govijprajournal.com Derivatives are used to synthesize molecules targeting various biological pathways. For example, a complex derivative containing a tetrahydropyran ring, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, was identified as a selective CB2 receptor agonist for treating inflammatory pain. nih.gov The synthesis of libraries of 2H-benzopyrans, which are related structures, has been a strategy for discovering new drug candidates, such as novel COX-2 inhibitors. mdpi.com The structural elements of this compound make it a potential precursor for molecules where the chlorophenyl group can be modified via cross-coupling reactions and the THP ether can be cleaved to reveal a reactive hydroxyl group, enabling the construction of more complex, biologically active frameworks.

The versatility of the tetrahydropyran structure makes its derivatives important intermediates in the synthesis of both pharmaceuticals and agrochemicals. ijprajournal.comlookchem.com For instance, tetrahydropyran-4-carboxylic acid is a widely used intermediate for various pharmaceutical compounds. ijprajournal.com Similarly, complex substituted tetrahydropyrans serve as key intermediates in the synthesis of agrochemicals. lookchem.com The subject compound, this compound, combines the stable THP ether with a functionalizable chlorophenyl ring, making it a suitable building block for creating a range of intermediates for these industries. The chloro-substituent can be replaced or used as a directing group in further synthetic steps, leading to diverse molecular structures.

Catalyst and Reagent Applications of Tetrahydropyran Derivatives

While this compound itself is primarily a building block, the broader class of tetrahydropyran derivatives has found applications as catalysts and reagents. Tetrahydropyran (THP) itself is considered a green solvent with excellent stability, making it an environmentally friendly alternative to other cyclic ethers like THF. rsc.org In some specific applications, tetrahydropyran derivatives can act as organocatalysts. For example, tetrahydropyran-4-carboxylic acid is used as a catalyst in organophotoredox decarboxylation reactions. ijprajournal.com The development of chiral catalysts for reactions like the asymmetric synthesis of 2-aryl benzopyranones has been inspired by natural product structures containing pyran rings. nih.gov These catalysts often employ hydrogen bonding and Brønsted base functionalities to achieve high stereoselectivity. nih.gov

Stereochemical Control and Chiral Auxiliary Applications

Extensive research of scientific literature and chemical databases did not yield specific information regarding the application of This compound as a chiral auxiliary for stereochemical control in advanced organic synthesis.

While the tetrahydropyran ring is a structural motif found in various chiral molecules and has been utilized in the development of stereoselective reactions, there is no documented evidence or detailed research findings that describe the use of the specific compound This compound for inducing stereoselectivity in chemical transformations. The principles of chiral auxiliaries involve the temporary incorporation of a chiral molecule to guide the formation of a desired stereoisomer, after which the auxiliary is removed. nih.govnih.govnih.gov However, the efficacy and application of a compound in this role must be experimentally determined and published in peer-reviewed literature.

Numerous other compounds, such as oxazolidinones and pseudoephedrine, are well-established chiral auxiliaries with extensive research supporting their use in controlling the stereochemical outcome of reactions like aldol (B89426) additions and alkylations. nih.gov Similarly, various stereoselective methods to synthesize substituted tetrahydropyran rings have been developed, often employing other chiral catalysts or starting materials. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For 2-(4-Chlorophenoxy)tetrahydro-2h-pyran, the spectrum would show characteristic signals for the protons on the tetrahydropyran (B127337) ring and the 4-chlorophenyl group. The anomeric proton on the tetrahydropyran ring, being adjacent to two oxygen atoms, would appear at a distinct downfield chemical shift.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. chemconnections.org Each unique carbon atom produces a separate signal, allowing for a carbon count and an understanding of their chemical state (e.g., aliphatic, aromatic, attached to an electronegative atom). chemconnections.org The carbon attached to both the ring oxygen and the phenoxy oxygen (the anomeric carbon) would be significantly deshielded and appear at a characteristic downfield position.

While specific, verified spectral data for this compound is not widely published in readily accessible literature, representative data for similar tetrahydropyran-containing compounds provide a basis for expected spectral features. For instance, the anomeric proton (CH-O) in related structures typically appears around δ 4.5-5.3 ppm, while the tetrahydropyran ring protons resonate in the δ 1.4-4.0 ppm range. rsc.org The aromatic protons of the chlorophenyl group would be expected in the δ 6.8-7.4 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Anomeric Proton (O-CH-O)4.5 - 5.395 - 105
Tetrahydropyran Ring Protons (CH₂)1.4 - 4.020 - 70
Aromatic Protons (Ar-H)6.8 - 7.4115 - 160
Carbon attached to Chlorine (Ar-C-Cl)---125 - 135
Carbon attached to Oxygen (Ar-C-O)---150 - 160

Note: These are predicted ranges based on analogous structures. Actual values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide deeper insights by showing correlations between different nuclei, which is crucial for confirming atomic connectivity and determining stereochemistry. sdsu.edulongdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). longdom.orgyoutube.com Cross-peaks in a COSY spectrum would definitively map the proton-proton connectivities within the tetrahydropyran ring, confirming its six-membered structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J-coupling). youtube.comgithub.io This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the tetrahydropyran ring and the chlorophenyl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). sdsu.eduyoutube.com This is particularly powerful for connecting different parts of the molecule. For instance, an HMBC correlation between the anomeric proton of the tetrahydropyran ring and the ipso-carbon of the chlorophenyl ring would confirm the C-O-C linkage between the two moieties. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.eduslideshare.net This is essential for determining the stereochemistry, such as the relative orientation of substituents on the tetrahydropyran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. longdom.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to within a few parts per million (ppm). longdom.orgnih.gov This high accuracy allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₁H₁₃ClO₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of its chemical formula. nih.gov

Table 2: Calculated Molecular Mass of this compound

Formula Monoisotopic Mass (Da)
C₁₁H₁₃³⁵ClO₂212.0628
C₁₁H₁₃³⁷ClO₂214.0598

Note: The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak in the mass spectrum with an intensity of approximately one-third of the molecular ion peak (M).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected parent ion. wikipedia.orgunt.edu In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). unt.edu Analyzing the resulting fragment ions provides detailed structural information. researchgate.net

A key fragmentation pathway would likely involve the cleavage of the glycosidic bond between the tetrahydropyran ring and the phenoxy oxygen. This would be expected to generate two primary fragment ions: one corresponding to the 4-chlorophenoxy radical cation and another corresponding to the tetrahydropyranyl cation. The characteristic mass of the tetrahydropyran moiety (m/z 85) is a common fragment observed in the mass spectra of THP-protected alcohols. Further fragmentation of the 4-chlorophenoxy portion would also yield predictable ions. miamioh.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for its isolation from reaction mixtures and for assessing its purity. nih.gov

Gas Chromatography (GC): Given the compound's likely volatility, GC is a suitable method for its analysis. The compound would be vaporized and passed through a column, separating it from non-volatile impurities or other components of a mixture based on its boiling point and interactions with the column's stationary phase. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating compounds in a liquid mobile phase. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be effective for purifying this compound and quantifying its purity. A UV detector would be suitable for detection, as the chlorophenyl group contains a chromophore.

By combining these advanced spectroscopic and chromatographic methods, researchers can fully characterize the structure and confirm the purity of synthesized this compound with a high degree of confidence.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of organic compounds like this compound. warwick.ac.uk The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Analytical HPLC: Analytical HPLC is used to identify and quantify the components in a sample. For aromatic, ether-containing compounds such as this compound, reversed-phase HPLC is typically the method of choice. A nonpolar stationary phase, commonly a C18 (octadecylsilyl) modified silica (B1680970), is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a buffer to control pH. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenoxy group contains a chromophore that absorbs UV light. A simple, fast, and selective stability-indicating RP-HPLC method can be applied to follow the degradation and appearance of impurities. researchgate.net

Preparative HPLC: The objective of preparative HPLC is to isolate and purify a specific compound from a mixture. warwick.ac.uk While the principles are the same as analytical HPLC, preparative systems use larger columns and higher flow rates to handle larger sample quantities. warwick.ac.uk After synthesis, this compound can be purified from starting materials and byproducts using this technique. The fractions containing the pure product are collected as they elute from the column. The selection of a mobile phase with a higher organic content is often desirable as it simplifies the removal of solvents post-purification, for instance, by rotary evaporation. glsciences.com

Table 1: Illustrative HPLC Parameters for Analysis of Chlorophenoxy Compounds

Data in this table is illustrative, based on typical methods for related compounds. researchgate.netdeswater.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase. For compounds like this compound, GC can be used for purity assessment and to detect any volatile impurities.

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra for the eluted components, allowing for highly confident identification. While many tetrahydropyran derivatives are sufficiently volatile for GC analysis, derivatization may sometimes be employed to increase volatility and improve peak shape. nist.govnist.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater separation power for complex mixtures. nih.gov

Table 2: GC Data for Representative Tetrahydropyran Derivatives

Retention indices are used to standardize retention times across different GC systems. Data is sourced from the NIST Chemistry WebBook for related compounds. nist.govnist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.org It operates on the same principles of separation as column chromatography but uses a thin layer of adsorbent material (like silica gel) coated onto a flat carrier such as a glass or aluminum plate.

To monitor the synthesis of this compound from its precursors (e.g., 4-chlorophenol (B41353) and 2-hydroxytetrahydropyran), a TLC plate is spotted with three lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction progresses, aliquots are taken from the reaction mixture and spotted on the plate. The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progression. youtube.com The co-spot helps to definitively distinguish the product spot from the reactant spot, especially when their retention factors (Rf values) are similar. rochester.edu

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

Rf values are hypothetical and depend on the specific TLC plate and solvent system used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its structural features. These include C-H stretching from the aromatic ring and the aliphatic pyran ring, C=C stretching from the aromatic ring, and characteristic C-O (ether) and C-Cl stretches. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the non-polar C=C bond in the benzene (B151609) ring would typically show a strong Raman signal.

Table 4: Expected Vibrational Frequencies for this compound

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional map of the electron density, and thus the precise positions of all atoms in the molecule.

For a compound like this compound, a successful X-ray crystallographic analysis would unambiguously confirm its connectivity and provide detailed insight into the spatial arrangement of the chlorophenoxy group relative to the tetrahydropyran ring. A significant prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and time-consuming step.

Compound Reference Table

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Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. By finding the electron density that minimizes the molecule's energy, DFT can accurately predict structural parameters. researchgate.net For 2-(4-Chlorophenoxy)tetrahydro-2H-pyran, DFT calculations would be employed to find the lowest energy state, which corresponds to the most stable conformation. researchgate.net This involves optimizing all bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterDescriptionPredicted Value
C-O (ether)Bond length between pyran oxygen and C2~1.41 Å
C-O (aryl)Bond length between phenoxy oxygen and C2~1.38 Å
C-ClBond length of the chloro-aromatic bond~1.75 Å
∠ C-O-C (pyran)Bond angle within the tetrahydropyran (B127337) ring~112°
τ (Dihedral)Dihedral angle defining ring puckering~ ±55°

Note: These are typical values based on DFT studies of similar structures; specific values require a dedicated calculation.

Once the geometry is optimized, DFT is used to compute various electronic properties that dictate the molecule's reactivity. scispace.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenoxy ring, making it the likely site for electrophilic attack. The LUMO would likely be distributed across the aromatic system as well. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scispace.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. In this compound, negative potential is expected around the oxygen atoms and the chlorine atom, indicating sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the THP ring would exhibit positive potential. bohrium.com

Table 2: Calculated Electronic Properties for this compound

PropertyDescriptionPredicted Value/Location
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.5 eV
EgapHOMO-LUMO Energy Gap (LUMO - HOMO)~ 6.0 eV
MEP NegativeRegions of negative electrostatic potentialPhenyl ring, ether oxygen, chlorine atom
MEP PositiveRegions of positive electrostatic potentialHydrogens on the tetrahydropyran ring

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com MD is invaluable for exploring the conformational landscape and interactions of this compound in a dynamic environment, such as in solution or near a biological receptor. nih.gov Simulations can track the transitions between different chair and boat conformations of the THP ring and the rotation around the glycosidic bond connecting it to the chlorophenoxy group, providing a statistical understanding of the molecule's flexibility and preferred shapes. researchgate.net Furthermore, MD can simulate how the compound interacts with water molecules or other solvents, revealing details about its solubility and the stability of its hydration shell. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical relationships between a compound's structural properties and its biological activity. nih.gov For a series of analogs of this compound, a QSAR study would begin by calculating a wide range of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

A statistical model is then developed to correlate these descriptors with an experimentally measured activity (e.g., enzyme inhibition). unc.edu A robust QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.net For example, a model might reveal that increasing the hydrophobicity of the substituent on the phenyl ring leads to higher activity, providing a clear design principle.

Table 3: Relevant Molecular Descriptors for a QSAR Study

Descriptor ClassExample DescriptorsProperty Represented
ConstitutionalMolecular Weight, Number of Aromatic RingsSize and Composition
TopologicalWiener Index, Kier & Hall Connectivity IndicesAtomic Connectivity and Branching
GeometricMolecular Surface Area, Molecular Volume3D Shape and Size
PhysicochemicalLogP, Molar RefractivityLipophilicity and Polarizability
ElectronicDipole Moment, HOMO/LUMO EnergiesCharge Distribution and Reactivity

In Silico Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry can be used to model entire reaction mechanisms, predict transition states, and calculate activation energies, offering insights that are difficult to obtain experimentally. For this compound, in silico studies could investigate its metabolic pathways, such as hydroxylation of the aromatic or aliphatic rings. Another area of study is its thermal decomposition, where calculations can predict whether the reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition state structures. mdpi.com Such studies have been performed on related chlorophenols to understand the formation of radicals and on other pyran systems to elucidate decomposition pathways. mdpi.comnih.gov

Computational Strategies for Drug Discovery and Lead Optimization (excluding clinical data)

The computational tools described above are integrated into modern drug discovery pipelines for lead identification and optimization. nih.gov Starting with a compound like this compound, a virtual library of thousands of derivatives can be generated by modifying its structure in silico. These virtual compounds can then be screened using computational methods:

Molecular Docking: The compounds are computationally "docked" into the binding site of a target protein to predict their binding orientation and affinity. This helps prioritize which compounds are most likely to be active. uran.ua

QSAR and ADMET Prediction: QSAR models can predict the biological activity of the virtual library. nih.gov Simultaneously, models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predict the pharmacokinetic properties of the compounds, filtering out those with poor drug-like characteristics.

MD Simulations: The most promising candidates from docking are subjected to MD simulations to verify the stability of the predicted protein-ligand complex over time. researchgate.net

This iterative cycle of computational design, prediction, and analysis allows chemists to focus synthetic efforts on a smaller number of highly promising candidates, accelerating the lead optimization process. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for 2-(4-chlorophenoxy)tetrahydro-2H-pyran?

Methodological Answer:
The synthesis of tetrahydropyran derivatives often employs Prins cyclization or acid-catalyzed cyclization of aldehydes with silane reagents. For example, substituted tetrahydropyrans can be synthesized using benzaldehyde derivatives and silane under controlled temperature and acid catalysis (e.g., BF₃·Et₂O) . For this compound, a plausible route involves reacting 4-chlorophenol with dihydropyran under acidic conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., THF) to avoid hydrolysis.
  • NMR validation : Confirm regioselectivity via 1H^1H NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) .

Advanced: How do stereochemical variations in tetrahydropyran derivatives impact biological activity?

Methodological Answer:
Diastereomers of tetrahydropyran derivatives exhibit distinct biological profiles. For instance, (4R,6S)-configured analogs showed potent HMG-CoA reductase inhibition comparable to statins, while other stereoisomers were less active . To evaluate stereochemical effects:

  • Stereoselective synthesis : Use chiral catalysts (e.g., copper(II)–bisphosphine complexes) to control diastereomeric ratios .
  • Bioactivity assays : Test isomers in enzyme inhibition assays (e.g., HMG-CoA reductase IC₅₀ measurements) and compare pharmacokinetic parameters (e.g., hepatic uptake efficiency) .

Basic: How can NMR and MS data resolve structural ambiguities in tetrahydropyran derivatives?

Methodological Answer:

  • 1H^1H NMR : Analyze coupling constants (e.g., J=912HzJ = 9-12 \, \text{Hz} for axial-equatorial protons) and chemical shifts (e.g., δ 4.5–5.5 ppm for pyran oxygen-adjacent protons) to confirm ring conformation .
  • 13C^{13}C NMR : Identify substituent effects (e.g., electron-withdrawing 4-chlorophenoxy groups deshield adjacent carbons) .
  • MS (EI/CI) : Use fragmentation patterns (e.g., loss of THP ring or chlorophenoxy group) to validate molecular ions .

Advanced: What experimental strategies address contradictions in reported enzyme inhibition data for tetrahydropyran analogs?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors) or stereochemical impurities. To resolve these:

  • Reproduce assays : Standardize conditions (e.g., pH 7.4 buffer, 37°C) and use HPLC-purified isomers (>98% enantiomeric excess) .
  • Molecular docking : Compare binding modes of active vs. inactive isomers using crystallographic data from HMG-CoA reductase complexes .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) to identify trends in substituent effects .

Basic: What safety protocols are critical when handling tetrahydropyran intermediates?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste management : Segregate halogenated waste (e.g., chlorophenoxy byproducts) and neutralize acidic residues before disposal .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile solvents (e.g., THF) .

Advanced: How can multi-component reactions optimize the synthesis of functionalized tetrahydropyrans?

Methodological Answer:
Four-component reactions (e.g., arylamine + acetylenedicarboxylate + aldehyde + diketone) enable rapid diversification. Key considerations:

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor pyran formation over pyridinone byproducts .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >80% .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anti-inflammatory agents : Screen for COX-2/iNOS inhibition using LPS-stimulated macrophage models .
  • Antidiabetic research : Evaluate glucose uptake in adipocyte cell lines (e.g., 3T3-L1) and compare with metformin .
  • Intermediate utility : Use as a building block for prodrugs (e.g., glucuronide conjugates) via hydroxyl group functionalization .

Advanced: How does substituent electronic effects influence the reactivity of tetrahydropyran derivatives?

Methodological Answer:
Electron-withdrawing groups (e.g., 4-Cl) stabilize intermediates in SN2 reactions but may hinder nucleophilic attack. To study:

  • Kinetic studies : Compare hydrolysis rates of 4-Cl vs. 4-OCH₃ analogs under basic conditions .
  • DFT calculations : Map frontier molecular orbitals to predict regioselectivity in substitution reactions .
  • Isotopic labeling : Use 18O^{18}O-labeled water to track oxygen incorporation during ring-opening .

Basic: What chromatographic methods are optimal for purifying tetrahydropyran derivatives?

Methodological Answer:

  • Normal-phase silica gel chromatography : Use hexane/ethyl acetate gradients (e.g., 10:1 → 3:1) for nonpolar analogs .
  • Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for polar derivatives .
  • Chiral separations : Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane for enantiomer resolution .

Advanced: How can in silico tools predict the metabolic stability of tetrahydropyran-based drug candidates?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMET Predictor to estimate hepatic clearance and CYP450 interactions .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolism Module .
  • DMPK assays : Validate predictions in microsomal stability assays (e.g., human liver microsomes, 1 mg/mL protein) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.